2-{Ethyl[(5-methylfuran-2-yl)methyl]amino}ethanol
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Overview
Description
2-{Ethyl[(5-methylfuran-2-yl)methyl]amino}ethanol is an organic compound that features a furan ring, an amino group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Ethyl[(5-methylfuran-2-yl)methyl]amino}ethanol typically involves the reaction of 5-methylfuran-2-carbaldehyde with ethylamine, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{Ethyl[(5-methylfuran-2-yl)methyl]amino}ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can further modify the amino group or the furan ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
2-{Ethyl[(5-methylfuran-2-yl)methyl]amino}ethanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential as a pharmaceutical intermediate or in drug design.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 2-{Ethyl[(5-methylfuran-2-yl)methyl]amino}ethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethanol moiety may facilitate interactions with hydrophilic environments, while the furan ring and amino group can engage in specific binding interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-methylfuran: A related compound with a similar furan ring structure but lacking the amino and ethanol groups.
5-Methyl-2-furanmethanol: Another similar compound with a furan ring and a hydroxyl group.
Uniqueness
2-{Ethyl[(5-methylfuran-2-yl)methyl]amino}ethanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an amino group and an ethanol moiety allows for diverse chemical modifications and interactions.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-[ethyl-[(5-methylfuran-2-yl)methyl]amino]ethanol |
InChI |
InChI=1S/C10H17NO2/c1-3-11(6-7-12)8-10-5-4-9(2)13-10/h4-5,12H,3,6-8H2,1-2H3 |
InChI Key |
QSLXMRZEOHIGBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)CC1=CC=C(O1)C |
Origin of Product |
United States |
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